molecular formula C11H8F2N2O2 B1478630 1-(2,5-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione CAS No. 2097993-30-9

1-(2,5-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B1478630
CAS No.: 2097993-30-9
M. Wt: 238.19 g/mol
InChI Key: NFPMGTGQCCDCCS-UHFFFAOYSA-N
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Description

1-(2,5-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a 2,5-difluorobenzyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione typically involves the coupling of intermediates through reactions such as Miyaura borylation and Suzuki coupling. For instance, intermediate compounds can be coupled with 2,5-difluorobenzyl through these reactions in a one-pot sequence, followed by deprotection to generate the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Catalysts such as palladium on carbon (Pd/C) and reagents like halogens or alkylating agents are frequently used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2,5-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,5-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist to certain receptors, thereby influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2,5-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione is unique due to its specific substitution pattern and the presence of the pyrazine ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[(2,5-difluorophenyl)methyl]-1H-pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c12-8-1-2-9(13)7(5-8)6-15-4-3-14-10(16)11(15)17/h1-5H,6H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPMGTGQCCDCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=CNC(=O)C2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,5-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione
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1-(2,5-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione
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1-(2,5-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione

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